molecular formula C23H17ClN4O2 B10925155 2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{3-[(2-Chlorophenoxy)methyl]-4-methoxyphenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10925155
M. Wt: 416.9 g/mol
InChI Key: FWNSDIHMFFSEQY-UHFFFAOYSA-N
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Description

2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, and a chlorophenoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents.

    Introduction of the chlorophenoxy group: This step involves the reaction of the triazoloquinazoline intermediate with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Etherification: The final step involves the formation of the ether linkage by reacting the chlorophenoxy intermediate with a suitable methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazoloquinazoline derivatives.

    Substitution: Substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused heterocyclic structure and exhibit comparable biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also contain a triazole ring fused with another heterocycle and are known for their pharmacological properties.

Uniqueness

2-[(2-CHLOROPHENOXY)METHYL]-4-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLPHENYL METHYL ETHER is unique due to its specific combination of a triazoloquinazoline core and a chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H17ClN4O2/c1-29-20-11-10-15(12-16(20)13-30-21-9-5-3-7-18(21)24)22-26-23-17-6-2-4-8-19(17)25-14-28(23)27-22/h2-12,14H,13H2,1H3

InChI Key

FWNSDIHMFFSEQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)COC5=CC=CC=C5Cl

Origin of Product

United States

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